REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11]3[N:12]([C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=4)[C:13]4[C:18]([C:19]=3[CH:20]=2)=[CH:17][CH:16]=[CH:15][CH:14]=4)=[CH:4][CH:3]=1.CCCCCC.C([Li])CCC.[B:38]([O:43]C)(OC)[O:39]C.Cl>O1CCCC1>[C:21]1([N:12]2[C:11]3[CH:10]=[CH:9][C:8]([C:5]4[CH:4]=[CH:3][C:2]([B:38]([OH:43])[OH:39])=[CH:7][CH:6]=4)=[CH:20][C:19]=3[C:18]3[C:13]2=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1
|
Name
|
n-butyllithium hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Name
|
n-butyllithium hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300-mL three-neck flask was put
|
Type
|
ADDITION
|
Details
|
was then added to the flask
|
Type
|
CUSTOM
|
Details
|
was lowered to −78° C
|
Type
|
STIRRING
|
Details
|
was stirred at −78° C. for 2 hours and at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
was added to this reaction solution until the solution
|
Type
|
STIRRING
|
Details
|
was stirred for 7 hours
|
Duration
|
7 h
|
Type
|
EXTRACTION
|
Details
|
This solution was subjected to ethyl acetate extraction
|
Type
|
WASH
|
Details
|
the obtained organic layer was washed with a saturated saline
|
Type
|
ADDITION
|
Details
|
After the washing, magnesium sulfate was added to the organic layer
|
Type
|
FILTRATION
|
Details
|
This suspension was filtered
|
Type
|
CONCENTRATION
|
Details
|
the obtained filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
hexane was added
|
Type
|
CUSTOM
|
Details
|
The mixture was irradiated with supersonic waves
|
Type
|
CUSTOM
|
Details
|
recrystallized, so that 6.4 g of a target substance
|
Type
|
CUSTOM
|
Details
|
was obtained as a white powder in a yield of 88%
|
Type
|
CUSTOM
|
Details
|
A reaction scheme of Step 2
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)C1=CC=C(C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |